3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride
Overview
Description
The compound “3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine due to their antibacterial properties .
Molecular Structure Analysis
The compound likely contains a benzene ring (due to the “benzene” in its name), a sulfonamide group (due to the “sulfonamide” in its name), and a dimethylamino group (due to the “dimethylamino” in its name). The “3-Amino-4-chloro” part suggests that an amino group and a chlorine atom are attached to the benzene ring .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Scientific Research Applications
Molecular and Crystal Structure Analysis
- Crystal and Molecular Structures of Derivatives : The derivatives of 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, like 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been studied for their crystal and molecular structures using X-ray diffraction. These studies offer insights into the tautomerism of these molecules, contributing to a deeper understanding of their chemical behavior (Kovalchukova et al., 2013).
Application in Synthesis and Chemical Characterization
- Synthesis and Characterization of Derivatives : Various benzenesulfonamide derivatives, including those related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, have been synthesized and characterized. These studies focus on understanding their structure through methods like IR, NMR, and mass spectroscopy, which are essential for developing new chemical entities (Sączewski, 2013).
Potential in Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Applications : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, have been synthesized and evaluated for their potential in photodynamic therapy, particularly for cancer treatment. These compounds demonstrate significant properties like high singlet oxygen quantum yield, making them promising candidates for such therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
- Enzyme Inhibition and Molecular Docking : Research has been conducted on the synthesis of Schiff bases derived from sulfamethoxazole and sulfisoxazole, structurally related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, and their effects on enzyme activities. These studies involve molecular docking to understand the interaction of these compounds with enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Applications in Antifungal Research
- Antifungal Activity : The antifungal potential of novel azetidin-2-ones, which include derivatives of benzenesulfonamide, has been investigated. These studies contribute to understanding the structure-activity relationships and the potential use of these compounds in treating fungal infections (Gupta & Halve, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O2S.ClH/c1-15(2)7-3-6-14-18(16,17)9-4-5-10(12)11(13)8-9;/h4-5,8,14H,3,6-7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQDKLOYCCETGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride | |
CAS RN |
1219976-45-0 | |
Record name | Benzenesulfonamide, 3-amino-4-chloro-N-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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